molecular formula C6H10O2S B15185652 2-Mercaptoethyl methacrylate CAS No. 44836-12-6

2-Mercaptoethyl methacrylate

Cat. No.: B15185652
CAS No.: 44836-12-6
M. Wt: 146.21 g/mol
InChI Key: UHSAXACYGOKSED-UHFFFAOYSA-N
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Description

2-Mercaptoethyl methacrylate is an organic compound with the chemical formula C6H10O2S. It is a derivative of methacrylic acid and contains a thiol group, making it a versatile compound in various chemical reactions. This compound is known for its applications in polymer chemistry, particularly as a chain transfer agent in radical polymerizations.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoethyl methacrylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methacrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the methacrylate group under basic conditions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Substituted methacrylates.

Scientific Research Applications

2-Mercaptoethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptoethyl methacrylate involves its thiol group, which can participate in thiol-ene reactions, forming stable thioether linkages. This reactivity is crucial in polymer chemistry, where it acts as a chain transfer agent, terminating growing polymer chains and controlling polymerization processes . The methacrylate group allows for further polymerization, making it a versatile compound in creating complex polymer structures.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a thiol group and a methacrylate group, allowing it to participate in both thiol-ene reactions and radical polymerizations. This dual functionality makes it highly valuable in creating specialized polymers with controlled properties.

Properties

CAS No.

44836-12-6

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-sulfanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-5(2)6(7)8-3-4-9/h9H,1,3-4H2,2H3

InChI Key

UHSAXACYGOKSED-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCS

Origin of Product

United States

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